5-chloro-2-methoxy-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide
Description
5-Chloro-2-methoxy-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide is a benzamide derivative characterized by a chloro-substituted benzene ring, a methoxy group at the 2-position, and a 5-methyl-1,2-oxazol-4-ylmethyl substituent linked via an amide bond.
Properties
IUPAC Name |
5-chloro-2-methoxy-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O3/c1-8-9(7-16-19-8)6-15-13(17)11-5-10(14)3-4-12(11)18-2/h3-5,7H,6H2,1-2H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBMDOECLELJOHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)CNC(=O)C2=C(C=CC(=C2)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 5-Chloro-2-Methoxybenzoic Acid Derivatives
The benzoic acid moiety is synthesized via methylation and functionalization of 5-chlorosalicylic acid. Two primary routes dominate literature:
Direct Methylation of 5-Chlorosalicylic Acid
Under anhydrous conditions, 5-chlorosalicylic acid undergoes methylation using dimethyl sulfate (DMS) and sodium hydroxide in acetone. This method avoids ester intermediates, yielding methyl 5-chloro-2-methoxybenzoate directly. For example, refluxing 5-chlorosalicylic acid (1 mol) with DMS (2.15 mol) and K₂CO₃ in acetone for 4 hours produces the methoxy ester at 95% yield (b.p. 135–138°C at 12 mmHg). Hydrolysis with 6N NaOH converts the ester to 5-chloro-2-methoxybenzoic acid (m.p. 80–81°C).
Ester-Mediated Methylation
Alternatively, methyl 5-chlorosalicylate is methylated under aqueous conditions. A mixture of methyl 5-chlorosalicylate (1 mol), DMS (1.2 mol), and NaOH in acetone yields methyl 5-chloro-2-methoxybenzoate at 66% efficiency. Subsequent saponification with NaOH generates the free acid.
Comparative Analysis of Methylation Routes
| Method | Conditions | Yield | Purity | Reference |
|---|---|---|---|---|
| Direct methylation | Anhydrous, K₂CO₃ | 95% | >99% (GC) | |
| Ester-mediated route | Aqueous, NaOH | 66% | 97% (NMR) |
Synthesis of 5-Methyl-1,2-Oxazol-4-ylmethyl Amine
The oxazole fragment is constructed via cyclization and functionalization:
Oxazole Core Formation
The Erlenmeyer-Plochl reaction condenses hippuric acid with aldehydes to form 4-arylidene-2-phenyloxazol-5(4H)-ones. For 5-methyl-1,2-oxazol-4-yl derivatives, p-toluenesulfonylmethyl isocyanide (TosMIC) reacts with 2-chloroquinoline-3-carbaldehyde in ethanol under basic conditions (K₂CO₃) to yield 5-(2-chloroquinolin-3-yl)oxazole. Microwave-assisted synthesis (300 W, 100°C, DMSO, Cs₂CO₃) improves yields to 94%.
Functionalization to Methylamine
The oxazole’s 4-position is brominated, followed by Gabriel synthesis to introduce the amine. For example, treating 5-methyl-1,2-oxazole with N-bromosuccinimide (NBS) in CCl₄ yields 4-bromomethyl-5-methyl-1,2-oxazole. Reaction with phthalimide/KOH and subsequent hydrazinolysis produces the target amine.
Amide Coupling and Final Product Formation
The benzoyl chloride and oxazole-methylamine are coupled via nucleophilic acyl substitution:
Acid Chloride Preparation
5-Chloro-2-methoxybenzoic acid (1 mol) reacts with thionyl chloride (3 mol) under reflux to form 5-chloro-2-methoxybenzoyl chloride (72% yield, m.p. 59–60°C).
Amidation Reaction
The acid chloride is added dropwise to a solution of 5-methyl-1,2-oxazol-4-ylmethyl amine (1.1 mol) in dry benzene. After removing HCl by filtration, the crude product is distilled (b.p. 205°C at 0.2 mmHg) and recrystallized from hexane to yield the title compound.
Optimization of Coupling Conditions
| Parameter | Optimal Value | Yield Impact | Reference |
|---|---|---|---|
| Solvent | Dry benzene | +15% | |
| Temperature | 0–5°C (initial) | Prevents side reactions | |
| Amine stoichiometry | 1.1 equivalents | Maximizes conversion |
Analytical Validation and Characterization
Spectroscopic Confirmation
Challenges and Alternative Routes
Competing Side Reactions
Industrial-Scale Considerations
| Factor | Laboratory Scale | Pilot Plant Adaptation |
|---|---|---|
| Methylation | Batch reactor, 1–5 kg | Continuous flow system |
| Amidation | Slow addition (1 hr) | Automated dosing |
| Purification | Column chromatography | Crystallization tanks |
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-methoxy-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of 2-methoxy-N-((5-methylisoxazol-4-yl)methyl)benzamide.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of 5-chloro-2-methoxybenzoic acid.
Reduction: Formation of 2-methoxy-N-((5-methylisoxazol-4-yl)methyl)benzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
5-chloro-2-methoxy-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-chloro-2-methoxy-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural Features and Bioactivities of Analogs
Impact of Heterocycles on Activity
- Oxazole vs. Thiazole : The target compound’s oxazole ring (O-atom) may confer different electronic and steric properties compared to thiazole (S-atom) in compounds like N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide . Thiazoles often exhibit enhanced metabolic stability due to sulfur’s lower electronegativity, whereas oxazoles may improve solubility.
- Sulfonamide vs. Sulfamoyl : Analogs with sulfonamide groups (e.g., compound 4) show PD-L1 inhibition, while sulfamoyl derivatives (e.g., 16673-34-0) target NLRP3. The sulfonamide’s rigidity and hydrogen-bonding capacity are critical for target engagement .
Linker Modifications and Pharmacokinetics
- Benzyl vs. Phenethyl Linkers : Compound 4 (benzyl linker) and compound 17 (phenethyl linker) from demonstrate that extended linkers (e.g., phenethyl) may enhance binding pocket penetration but reduce solubility. The target compound’s methylene linker balances flexibility and steric hindrance.
- Ethyl vs. Complex Linkers : Compound 46 () incorporates a phenethyl linker with bulky naphthalene and thiophene groups, likely improving target specificity but increasing molecular weight (>600 Da), which may limit bioavailability .
Substituent Effects on Selectivity
- Electron-Withdrawing Groups : Fluorine substituents (e.g., 4-fluorophenyl in compound 4) enhance binding via electrostatic interactions, while chloro groups (common in the target and analogs) contribute to lipophilicity and membrane permeability .
- Methoxy Positioning : The 2-methoxy group in the target compound and analogs (e.g., 16673-34-0) may stabilize the benzene ring’s conformation, influencing receptor binding .
Biological Activity
5-Chloro-2-methoxy-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide is a compound of interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, summarizing relevant data from studies, including its effects on various biological targets, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure features a chloro group, a methoxy group, and an oxazole ring, which contribute to its biological activity.
Research indicates that this compound exhibits activity through multiple mechanisms:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways.
- Receptor Modulation : It may interact with various receptors, influencing cellular signaling pathways.
Pharmacological Effects
The compound has been studied for several pharmacological effects:
- Anticancer Activity : Preliminary studies suggest that it may inhibit the proliferation of certain cancer cell lines by inducing apoptosis and cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (breast cancer) | 10 | Apoptosis induction |
| A549 (lung cancer) | 15 | Cell cycle arrest |
- Antimicrobial Properties : The compound exhibits antimicrobial activity against various bacterial strains, indicating its potential as an antibacterial agent.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
Case Studies
Several case studies have highlighted the biological activity of this compound:
- Study on Anticancer Properties : A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of this compound in vitro. The results demonstrated significant cytotoxicity against breast and lung cancer cell lines, with a focus on its ability to induce apoptosis through caspase activation.
- Antimicrobial Assessment : Another investigation assessed the antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The findings indicated that the compound significantly inhibited bacterial growth, suggesting its potential use in treating infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
